![molecular formula C28H29N5O4 B2540761 N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide CAS No. 1251585-01-9](/img/structure/B2540761.png)

N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

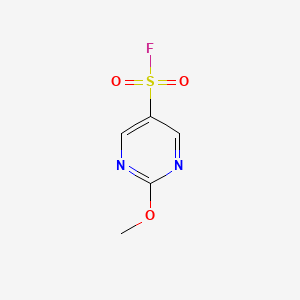

The compound "N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom of an amine. Acetamides are known for their diverse range of applications and properties, and they often serve as key intermediates in pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves coupling reactions, as demonstrated in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where the product was crystallized using a toluene and methanol mixture . Another example is the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was obtained from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of the compound would likely involve similar coupling reactions and crystallization techniques.

Molecular Structure Analysis

The molecular structure of acetamides can be elucidated using various spectroscopic methods, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, revealing a monoclinic space group and specific unit-cell parameters . Additionally, the optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental techniques and theoretical calculations, such as DFT methods .

Chemical Reactions Analysis

Acetamides can participate in various chemical reactions, often influenced by their functional groups and molecular structure. The presence of substituents like chloro, methyl, and pyrazinyl groups can affect the reactivity and interaction of the molecules. For example, in the crystal structures of related compounds, intermolecular interactions such as hydrogen bonds and halogen-arene interactions play a significant role in the formation of complex molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are closely related to their molecular structure. The presence of hydrogen bonds, as seen in the crystal structures of similar compounds, can influence the melting points, solubility, and stability of these molecules . Additionally, the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential, can provide insights into the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The first hyperpolarizability of these compounds is also of interest for their potential role in nonlinear optical materials .

Wissenschaftliche Forschungsanwendungen

Thiophene Analogs and Carcinogenicity Research

Research has investigated the carcinogenicity of thiophene analogs like N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide. Ashby et al. (1978) synthesized thiophene analogs of known carcinogens, evaluating their potential carcinogenicity in vitro. This research found that the activity profiles of these compounds were consistent with their known chemistry and indicated potential carcinogenicity. However, the chemical and biological behavior of these compounds raised doubts about their ability to cause tumors in vivo. One of the thiophene derivatives is currently being evaluated for carcinogenicity in mice (Ashby, Styles, Anderson, & Paton, 1978).

Role in Synthetic Organic Chemistry

Research in synthetic organic chemistry has leveraged compounds like N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide. Kondo and Murakami (2001) discussed the development of chemoselective N-acylation reagents, the study of a chiral axis due to an acyclic imide-Ar bond, and the development of a chiral ligand possessing an N-Ar prochiral axis. These compounds were used to design asymmetric transition metal catalysts, which led to high selectivity in chemical reactions (Kondo & Murakami, 2001).

Environmental Impact Assessment

Studies like Krijgsheld and Gen (1986) assessed the impact of chlorophenol compounds, closely related to N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide, on the aquatic environment. The study highlighted that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, with long-term exposure potentially leading to significant toxicity in fish (Krijgsheld & Gen, 1986).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, like the studied compound, play a significant role in medicinal chemistry. Dar and Shamsuzzaman (2015) reviewed the significance of pyrazole moiety in biologically active compounds, highlighting its relevance in combinatorial and medicinal chemistry. The review noted that pyrazoles exhibit widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015).

Eigenschaften

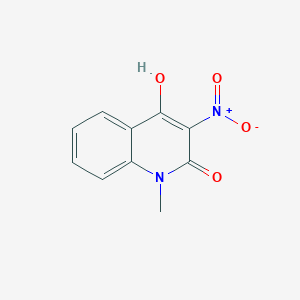

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHWUXVYWUXXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)